molecular formula C9H10N2O B1311865 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5782-69-4

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1311865
CAS No.: 5782-69-4
M. Wt: 162.19 g/mol
InChI Key: XQEKXIYVPKTHAB-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isopropyl group and the carbonitrile moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-cyanoacetamide with isopropyl ketone under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridine ring. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and affects its interaction with biological targets.

Biological Activity

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a pyridine ring and an isopropyl group, contributes to its unique chemical properties and reactivity. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10N2O
  • CAS Number : 5782-69-4

The presence of the isopropyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets. The carbonitrile moiety also plays a crucial role in its reactivity and biological activity.

Cytotoxicity and Antimicrobial Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study indicated that this compound showed potent cytotoxic effects comparable to established chemotherapeutic agents. For instance, one analog was found to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

Additionally, antimicrobial properties have been noted, with some derivatives displaying activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to ampicillin .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing metabolic pathways.
  • Cell Signaling Modulation : It affects key signaling pathways such as MAPK/ERK, leading to alterations in gene expression associated with cell proliferation and survival.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

StudyFindingsActivity Type
Interaction with cytochrome P450 enzymes; modulation of MAPK/ERK pathwayEnzyme inhibition
Cytotoxicity against HT29 carcinoma cell line; 2.5x more active than doxorubicinAnticancer
Antimicrobial activity against Staphylococcus aureus and E. coliAntimicrobial
Synthesis of derivatives with enhanced biological profilesMedicinal chemistry

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxic Activity : In a comparative study of various dihydropyridine derivatives, one specific analog demonstrated remarkable cytotoxicity against a panel of human tumor cell lines. This analog's efficacy prompted further investigations into its structure-activity relationships (SAR) to optimize its therapeutic profile .
  • Antimicrobial Efficacy : Another study assessed multiple derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited broad-spectrum activity, making them potential candidates for developing new antibiotics .

Properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEKXIYVPKTHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441998
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5782-69-4
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyano-6-methyl-2(1H)-pyridinone (10.0 g, 74.6 mmol) in anhydrous tetrahydrofuran (100 mL) was cooled to −78° C. under nitrogen and reacted slowly with lithium diisopropylamide solution (40 mL of 1.4 M and 85 mL of 2.0 M, 226 mmol total) via syringe. After warming to 0° C. and stirring 2 hours, methyl iodide (10 mL, 160 mmol) was added and the reaction stirred 18 hours at ambient temperature. The reaction was poured into 0.67 N NaOH (300 mL), the phases separated, the aqueous layer washed with diethyl ether, and the combined organic layers extracted with water. The combined aqueous layers were acidified to pH 4 with 6 N HCl and extracted with methylene chloride, and the methylene chloride layer was washed with brine, dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo and the residue purified by flash column chromatography (1:1 methylene chloride:ethyl acetate) giving the title compound as a light yellow solid (2.15 g, 18%). 1H NMR (300 MHz, CDCl3) δ13.25 (br s, 1H), 7.84 (d, 1H, J=7.5 Hz), 6.23 (d, 1H, J=7.5 Hz), 3.00 (septet, 1H, J=7.0 Hz), 1.36 (s, 3H), 1.34 (s, 3H). Also recovered from the column was the mono-methylated side-product 3-cyano-6-ethyl-2(1H)pyridinone (5.50 g, 50%). which was used to make the title compound in Example 97. 1H NMR (300 MHz, CDCl3) δ7.84 (d, J=7.5 Hz, 1H), 6.23 (d, J=7.4 Hz, 1H), 2.76 (q, J=7.6 Hz, 2H), 1.35 (t, J=7.5 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of the product of Example 8A (5.35 g, 0.0393 mol) and 2-cyanoacetamide (3.47 g, 0.0413 mol) in water (35 mL) was stirred at room temperature for 10 minutes. To this mixture was added 2.5 mL of a stock piperidine acetate solution (prepared from 9.8 mL of piperidine, 6 mL of acetic acid and 10 mL of water), and the solution was heated under reflux for 2 hours. The mixture was then cooled to room temperature and taken to pH 4 by the addition of glacial acetic acid. The resulting light yellow solid was isolated by vacuum filtration, rinsed with water (2×30 mL), and dried under vacuum to provide the title product (4.36 g, 68%).
[Compound]
Name
product
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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